molecular formula C20H13NO B14232663 10-Phenyliminophenanthren-9-one CAS No. 496962-12-0

10-Phenyliminophenanthren-9-one

Cat. No.: B14232663
CAS No.: 496962-12-0
M. Wt: 283.3 g/mol
InChI Key: CYUSWNQONTZKLE-UHFFFAOYSA-N
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Description

10-Phenyliminophenanthren-9-one is an organic compound with the molecular formula C20H13NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an imino group attached to the phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyliminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline derivatives under specific conditions. One common method includes the use of titanium tetrachloride (TiCl4) as a catalyst in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C). This reaction yields the desired product with moderate efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 10-Phenyliminophenanthren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert it into phenanthrene-based amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrenequinones, phenanthreneamines, and substituted phenanthrenes .

Scientific Research Applications

10-Phenyliminophenanthren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Phenyliminophenanthren-9-one involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The imino group plays a crucial role in stabilizing the metal-ligand complex, facilitating electron transfer processes and catalytic activities .

Comparison with Similar Compounds

Uniqueness: 10-Phenyliminophenanthren-9-one is unique due to its specific imino substitution on the phenanthrene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications in catalysis and material science .

Properties

CAS No.

496962-12-0

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

10-phenyliminophenanthren-9-one

InChI

InChI=1S/C20H13NO/c22-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)21-14-8-2-1-3-9-14/h1-13H

InChI Key

CYUSWNQONTZKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O

Origin of Product

United States

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